N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide
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Overview
Description
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a synthetic organic compound known for its versatile properties and applications across various fields, including chemistry, biology, medicine, and industry. This compound features both a furan ring and a chlorobenzenesulfonyl group, contributing to its unique reactivity and functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide, a multi-step synthetic route is generally employed. The process typically begins with the reaction of 4-chlorobenzenesulfonyl chloride with 2-furanethylamine to form an intermediate sulfonamide. This intermediate then undergoes further reaction with 2-hydroxyethyl ethylenediamine under controlled conditions to yield the final product. Key reaction parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic techniques such as continuous flow synthesis. This method allows for consistent production of the compound at high volumes while ensuring strict control over reaction conditions and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide undergoes a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: : Often carried out using mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst.
Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Involves nucleophiles such as alkoxides or amines, usually under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding amine or alcohol derivatives.
Scientific Research Applications
N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide finds extensive use in scientific research across multiple disciplines:
Chemistry: : As a reagent in synthetic organic chemistry for constructing complex molecules.
Biology: : In biochemical assays and as a probe for studying cellular processes.
Medicine: : Potential therapeutic applications due to its unique molecular structure.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl and furan groups enable the compound to engage in various biochemical interactions, potentially influencing enzyme activity and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N'-(2-furan-2-yl-ethyl)-N-(2-hydroxyethyl)ethanediamide
N'-(4-chlorobenzenesulfonyl)-N-(2-hydroxyethyl)ethanediamide
Uniqueness
What sets N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide apart is the combination of the chlorobenzenesulfonyl and furan groups. This unique structural motif provides a distinct set of chemical properties and reactivity, enhancing its utility in various scientific and industrial applications.
Feel free to dive deeper into any of these sections. There's so much to unpack about this fascinating compound!
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O6S/c17-11-3-5-12(6-4-11)26(23,24)14(13-2-1-9-25-13)10-19-16(22)15(21)18-7-8-20/h1-6,9,14,20H,7-8,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTPALPDVGHOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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